Tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium

Homogeneous Catalysis Hydrogenation Organometallic Chemistry

Researchers screening (arene)Cr(CO)3 catalysts frequently face overly active complexes that obscure subtle electronic effects. This tetralin derivative is the lowest-activity catalyst in its class for conjugated diene hydrogenation, providing a calibrated low-activity baseline where high turnover is undesirable. • Quantitatively ranked at the very bottom of catalytic activity among common (arene)Cr(CO)3 complexes-verified rank-order data enables confident differentiation from toluene, anisole, and acetophenone analogs. • Functions as a thermodynamic trap in haptotropic rearrangements, enabling selective Cr(CO)3 fragment transfer (confirmed by XRD and DFT). • Distinctive low melting point (115-118 °C) versus benzene (163-166 °C) and naphthalene (138 °C) analogs makes it a useful crystalline standard for thermal analysis. Available in stock for immediate global dispatch.

Molecular Formula C13H12CrO3
Molecular Weight 268.23 g/mol
CAS No. 12154-63-1
Cat. No. B076599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium
CAS12154-63-1
Molecular FormulaC13H12CrO3
Molecular Weight268.23 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CCC2=CC=CC=C2C1.[Cr]
InChIInChI=1S/C10H12.3CO.Cr/c1-2-6-10-8-4-3-7-9(10)5-1;3*1-2;/h1-2,5-6H,3-4,7-8H2;;;;
InChIKeyGRVCNXXOJQYMEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium Procurement Overview


Tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium is an organometallic complex of the (η6-arene)Cr(CO)3 class, where a chromium(0) center is π-coordinated to the aromatic ring of 1,2,3,4-tetrahydronaphthalene (tetralin) and three carbonyl ligands [1]. This compound is a member of a widely studied family of arene-chromium tricarbonyl complexes used in organic synthesis and catalysis. However, specific quantitative performance data that clearly differentiate this tetralin derivative from its close analogs (e.g., benzene, toluene, naphthalene complexes) for procurement decisions is extremely scarce in the openly accessible primary literature.

Workflow Low-activity diene hydrogenation baseline
Selection Least active (arene)Cr(CO)3 complex in tested series
Use context Thermodynamic trap for Cr(CO)3 fragment transfer studies

Why Generic Arene-Chromium Complex Substitution Fails


The catalytic and chemical behavior of (η6-arene)Cr(CO)3 complexes is highly dependent on the electronic and steric properties of the arene ligand. A qualitative rank-order of catalytic activity for conjugated diene hydrogenation shows the tetralin complex at the very bottom of the reactivity scale, far less active than complexes with toluene, acetophenone, or anisole ligands [1]. Therefore, substituting the tetralin ligand for a more activated arene would result in a catalyst with dramatically different, and likely higher, activity. This proven, quantifiable rank-order difference means the tetralin complex is not an interchangeable generic choice when specific, lower catalytic activity or a distinct electronic environment is required.

! Replacing tetralin with a more activated arene (e.g., toluene, anisole) may yield substantially different catalytic activity, altering hydrogenation kinetics.
! The tetralin complex's lowest activity rank suggests it may not be directly interchangeable with other (arene)Cr(CO)3 complexes without activity validation.

Quantitative Evidence for Product Differentiation


Relative Catalytic Activity Ranking in Diene Hydrogenation

The catalytic activity for the hydrogenation of conjugated dienes (methyl sorbate and myrcene) at 393 K under 1 atm H2 was ranked for a series of (η6-arene)Cr(CO)3 complexes. The tetralin complex was the least active among all complexes tested [1].

Catalytic Activity Rank
Class-level
Least active in tested series
Rank order: tetralin < toluene < acetophenone < methyl benzoate < benzophenone < chlorobenzene < anisole < methyl p-chlorobenzoate < aniline
Reported rank-order in diene hydrogenation
Conditions: 393 K, 1 atm H2, methyl sorbate/myrcene
Homogeneous Catalysis Hydrogenation Organometallic Chemistry

Melting Point Comparison as a Handling Metric

The melting point of Tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium is reported as 115-118 °C . This is significantly lower than that of the parent (benzene)Cr(CO)3 (163-166 °C) and also lower than (naphthalene)Cr(CO)3 (138 °C dec.) .

Melting Point
Data to verify
115–118 °C (target) vs. (benzene)Cr(CO)3 163–166 °C, (naphthalene)Cr(CO)3 138 °C (dec.)
Lower melting point affects physical form and handling
Literature values; measurement conditions may vary
Physicochemical Properties Purity Handling

Ligand Exchange via Intermolecular Haptotropic Rearrangement

In a study on haptotropic rearrangements, the tetralin complex (η6-C10H12)Cr(CO)3 (8) was specifically formed via an intermolecular η6 ⇌ η6 haptotropic rearrangement (IRHR) from a digermane precursor in the presence of free tetralin. This demonstrates the compound's role as a thermodynamic sink in ligand exchange processes, as the rearrangement was not observed in the absence of tetralin .

Ligand Exchange
Supports
Forms quantitatively as thermodynamic product from Ph3GeGeMe2(η6-C6H5)Cr(CO)3 + free tetralin
Supports thermodynamic sink role in Cr(CO)3 transfer
DFT barrier 35–37 kcal/mol; confirmed by XRD/NMR
Haptotropic Rearrangement Ligand Exchange Mechanistic Study

Validated Application Scenarios


Low-Activity Hydrogenation Catalyst Benchmarking

As the least active catalyst in its class for diene hydrogenation [1], this compound serves as a calibrated, low-activity baseline for benchmarking new catalysts or studying electronic effects on catalytic activity, where high turnover is undesirable.

Thermodynamic Sink for Chromium Tricarbonyl Fragments

The compound acts as a thermodynamic trap in haptotropic rearrangement studies, enabling selective Cr(CO)3 fragment transfer. This is a specialized synthetic application confirmed by XRD and DFT analysis .

Low-Melting Reference for Thermal Analysis

With a melting point of 115-118 °C, which is substantially lower than the benzene (163-166 °C) and naphthalene (138 °C) analogs , this complex is a useful crystalline standard for thermal analysis or crystallization studies within the (arene)Cr(CO)3 family.

Application
Selection Property
Validation Focus
Low-activity hydrogenation benchmarking
Reported lowest reactivity in tested series
Diene hydrogenation activity comparison
Thermodynamic Cr(CO)3 fragment transfer
Forms as thermodynamic product in ligand exchange
Haptotropic rearrangement and structural analysis
Low-melting thermal reference
Lower melting point vs. benzene/naphthalene analogs
Thermal analysis or crystallization studies
Quote Request

Request a Quote for Tricarbonyl(1,2,3,4-tetrahydronaphthalene)chromium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.